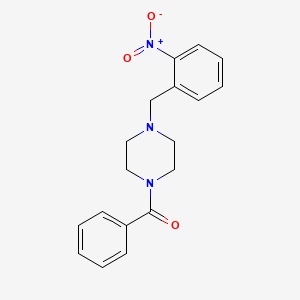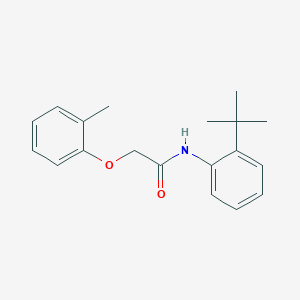
N-(2-ethoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-phenylacetamide, also known as N-phenylacetyl-2-ethoxyaniline (NA-2), is a widely researched compound in the field of medicinal chemistry. It is a white crystalline powder with a molecular weight of 291.36 g/mol. NA-2 has shown promising results in various scientific studies due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of NA-2 is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in the growth and proliferation of cancer cells. It has been found to inhibit the expression of various proteins involved in cancer cell survival and growth, including Bcl-2, Akt, and NF-κB.
Biochemical and Physiological Effects:
NA-2 has been found to exhibit low toxicity and high bioavailability. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 5 hours. NA-2 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It also exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
NA-2 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has low toxicity, making it safe for use in cell culture studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on NA-2. One potential area of research is the development of NA-2 analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of NA-2, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of NA-2 in animal models and clinical trials.
Synthesemethoden
NA-2 can be synthesized using various methods, including the reaction between 2-ethoxyaniline and phenylacetyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction between 2-ethoxyaniline and phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
NA-2 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and pain. NA-2 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOJCDJBCWXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
